Hydrazine-15N2 monohydrate

Description

The exact mass of the compound Hydrazine-15N2 monohydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Hydrazine-15N2 monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrazine-15N2 monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

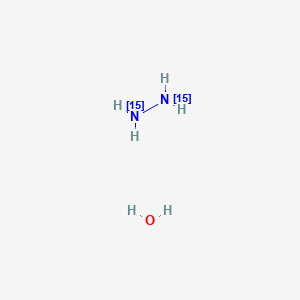

InChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2/i1+1,2+1; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDUDTNKRLTJSI-AWQJXPNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15NH2][15NH2].O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584048 |

Source

|

| Record name | (~15~N_2_)Hydrazine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

52.047 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145571-73-9 |

Source

|

| Record name | (~15~N_2_)Hydrazine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 145571-73-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Hydrazine-¹⁵N₂ Monohydrate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stable Isotope Labeling with Hydrazine-¹⁵N₂

In the landscape of modern pharmaceutical and biochemical research, the ability to trace, quantify, and characterize molecules with absolute precision is paramount. Stable Isotope Labeling (SIL) has emerged as a transformative technique, and among the various isotopes, Nitrogen-15 (¹⁵N) offers unique advantages for studying the pharmacokinetics, metabolism, and mechanism of action of nitrogen-containing compounds.[1][2] Unlike the abundant ¹⁴N isotope, the stable, non-radioactive "heavy" isotope ¹⁵N possesses a nuclear spin of 1/2, which yields sharp, well-resolved signals in Nuclear Magnetic Resonance (NMR) spectroscopy, making it an invaluable tool for structural biology and metabolic studies.[2][3]

Hydrazine, a potent reducing agent and a versatile building block for synthesizing heterocyclic compounds like pyrazoles and pyridazines, is a precursor to numerous pharmaceuticals and pesticides.[4][5] The synthesis of Hydrazine-¹⁵N₂ monohydrate provides a critical reagent for introducing a precisely mass-tagged diamine synthon into drug candidates or biological probes. This allows researchers to unambiguously track the metabolic fate of the hydrazine moiety using mass spectrometry and to probe its interactions with biological targets via ¹⁵N NMR.[6][7] This guide provides an in-depth, field-proven methodology for the synthesis of Hydrazine-¹⁵N₂ monohydrate, its comprehensive characterization, and the critical safety protocols required for its handling.

Part 1: Synthesis of Hydrazine-¹⁵N₂ Monohydrate via the Urea Process

The synthesis of hydrazine from urea is a well-established industrial method that can be adapted for isotopic labeling.[8][9] The core principle involves the oxidation of ¹⁵N₂-labeled urea with sodium hypochlorite in a strongly alkaline environment. The reaction proceeds through a series of intermediates to yield hydrazine, which is then isolated. The choice of the urea process is driven by the availability of ¹⁵N₂-Urea as a starting material and the relatively straightforward reaction conditions.[10]

Causality of Experimental Design

The reaction is conducted in a highly alkaline solution (using NaOH) for two primary reasons: first, to facilitate the initial deprotonation of urea, making it susceptible to attack by the hypochlorite, and second, to neutralize the HCl byproduct of the hypochlorite reaction, driving the equilibrium towards product formation. A catalyst, often in the form of gelatin or glue, is used to suppress side reactions and improve the yield.[10] The reaction is temperature-sensitive; initial mixing is done at low temperatures to control the exothermic reaction, followed by heating to drive the reaction to completion.[10]

Experimental Workflow for Synthesis

Caption: Synthesis workflow for Hydrazine-¹⁵N₂ Monohydrate.

Step-by-Step Synthesis Protocol

This protocol is adapted from established urea-based hydrazine synthesis methods and must be performed with rigorous adherence to all safety precautions.[10][11][12]

-

Reagent Preparation (Solution A): In a three-necked flask equipped with a stirrer and thermometer, dissolve one molar equivalent of ¹⁵N₂-Urea (isotopic purity ≥ 98%) and three molar equivalents of sodium hydroxide in a minimal amount of deionized water. Cool this solution in an ice-salt bath to below 5°C.[10]

-

Reagent Preparation (Solution B): In a separate beaker, prepare a sodium hypochlorite solution (target available chlorine concentration of 115-120 g/L) and add a gelatin or animal glue solution (e.g., 50 mL of a 1% solution) as a catalyst.[10][11] Cool this solution to below 5°C.

-

Reaction: Slowly add Solution B to the stirring Solution A in the flask, ensuring the temperature does not rise above 5°C.[10] This addition should be done over 30-40 minutes.

-

Heating: Once the addition is complete, replace the cooling bath with a heating mantle. Rapidly heat the mixture to 95-105°C and maintain this temperature for approximately 7-10 minutes to complete the reaction.[10][11]

-

Isolation: After heating, cool the reaction mixture. The resulting product is an aqueous solution of Hydrazine-¹⁵N₂ hydrate mixed with sodium chloride and sodium carbonate.[8] The hydrazine can be separated and concentrated from the salt by distillation, typically with xylene to form an azeotrope with water.[13] The final product is collected as Hydrazine-¹⁵N₂ monohydrate in an aqueous solution.

Part 2: Characterization and Quality Control

A multi-faceted analytical approach is essential to validate the identity, purity, and isotopic enrichment of the synthesized Hydrazine-¹⁵N₂ monohydrate. Each technique provides a unique and complementary piece of information, creating a self-validating system.

Characterization Workflow

Caption: Workflow for the analytical characterization of the final product.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight and calculating the isotopic enrichment of the product.

-

Methodology: The sample is derivatized to make it volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is to react the hydrazine with a ketone, such as acetone, to form the corresponding acetone azine-¹⁵N₂.[14] This derivative is then analyzed by MS. Alternatively, techniques like MALDI-TOF MS can be used.[15][16]

-

Expected Outcome: Natural abundance hydrazine (¹⁴N₂H₄) has a molecular weight of approximately 32.04 g/mol . The fully labeled Hydrazine-¹⁵N₂ (¹⁵N₂H₄) has a molecular weight of approximately 34.04 g/mol . The mass spectrum of the derivatized product will show a clear M+2 peak relative to the unlabeled standard, confirming the incorporation of two ¹⁵N atoms.[17][18] The relative intensities of the labeled and unlabeled peaks are used to calculate the final isotopic abundance.[19]

¹⁵N Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁵N NMR provides direct evidence of the nitrogen environment within the molecule, confirming that the isotope has been incorporated into the desired chemical structure.

-

Methodology: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O) and analyzed using a high-field NMR spectrometer equipped with a broadband probe. A ¹H-¹⁵N HSQC experiment can also be used for higher sensitivity.[1]

-

Expected Outcome: For Hydrazine-¹⁵N₂, a single peak is expected in the ¹⁵N NMR spectrum. Unchanged [¹⁵N₂]hydrazine in urine has been detected as a singlet at approximately 32 ppm.[6] The exact chemical shift can vary with solvent and pH, but its presence confirms the N-N bond and the chemical identity of the labeled hydrazine.[20][21][22]

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups and to verify that the product is a hydrate.

-

Methodology: A sample is analyzed using an FTIR spectrometer, often as a thin film between salt plates or using an ATR accessory.

-

Expected Outcome: The IR spectrum of hydrazine monohydrate will show characteristic absorption bands. Key peaks include strong, broad absorptions in the 3000-3500 cm⁻¹ region, corresponding to the O-H stretching of water and N-H stretching of the amine groups.[23][24][25] Additionally, N-H bending vibrations are typically observed around 1600 cm⁻¹. The presence of the broad O-H band is a key indicator of the monohydrate form.[26][27]

Summary of Analytical Characterization Data

| Technique | Parameter Measured | Expected Result for Hydrazine-¹⁵N₂ Monohydrate | Reference |

| Mass Spectrometry (MS) | Molecular Weight & Isotopic Purity | M+2 shift compared to unlabeled standard; Isotopic purity ≥ 98% | [17][18] |

| ¹⁵N NMR Spectroscopy | Chemical Environment of Nitrogen | A singlet resonance around 32 ppm | [6][21] |

| Infrared (IR) Spectroscopy | Functional Groups & Hydration State | Broad O-H and N-H stretches (3000-3500 cm⁻¹), N-H bend (~1600 cm⁻¹) | [23][27] |

Part 3: Safety and Handling

Hydrazine and its solutions are hazardous materials and must be handled with extreme care.[28] They are corrosive, acutely toxic via inhalation, ingestion, and dermal contact, and are considered probable human carcinogens.[17][29][30]

-

Personal Protective Equipment (PPE): Always use a certified chemical fume hood. Wear a flame-resistant lab coat, chemical safety goggles, a face shield, and appropriate gloves (e.g., chloroprene or butyl rubber).[28]

-

Handling: Use non-sparking tools and ground all equipment to prevent static discharge.[29] Avoid contact with heat, open flames, and oxidizing agents, as reactions can be vigorous.[31][32] Hydrazine is sensitive to air, moisture, and light.[28]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for Particularly Hazardous Substances (PHS).[28][32] The storage area should be locked and accessible only to authorized personnel.

-

Spills and Waste: Treat all spills as major incidents. Evacuate the area and notify safety personnel immediately.[28] All hydrazine waste, including empty containers, must be disposed of as extremely hazardous waste according to institutional guidelines.[5]

Part 4: Applications in Research and Drug Development

The availability of Hydrazine-¹⁵N₂ monohydrate enables a wide range of advanced research applications:

-

Metabolic Studies: It serves as a tracer to elucidate the metabolic pathways of drugs containing a hydrazine moiety, helping to identify and quantify metabolites in complex biological matrices.[1][6][7]

-

Pharmacokinetics (ADME): By incorporating the ¹⁵N₂ label, the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate can be precisely tracked throughout an organism, providing critical data for regulatory submissions.[2][33]

-

NMR-Based Structural Biology: For drugs that bind to protein targets, ¹⁵N labeling allows for the use of powerful NMR techniques, such as ¹H-¹⁵N HSQC, to map drug-binding sites, determine binding affinities, and gain insights into the mechanism of action.[1]

Conclusion

The synthesis of Hydrazine-¹⁵N₂ monohydrate is a valuable process for creating a specialized reagent essential for modern drug discovery and metabolic research. The urea-based method, while requiring careful execution and stringent safety protocols, provides a reliable route to this isotopically labeled compound. Rigorous characterization using a combination of mass spectrometry, ¹⁵N NMR, and IR spectroscopy is not merely a quality control step but a fundamental component of the scientific process, ensuring the integrity of the data generated in subsequent applications. By following the detailed guidelines presented here, researchers can confidently produce and validate Hydrazine-¹⁵N₂ monohydrate for their advanced analytical needs.

References

- Preece, N. E., & Nicholson, J. K. (1992). Identification of novel hydrazine metabolites by 15N-NMR. PubMed.

- BenchChem. (2025).

- Tao. (2025). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. BenchChem.

- Sigma-Aldrich. Isotopic Labeling for NMR Spectroscopy of Biological Solids. Sigma-Aldrich.

- Eurisotop. Stable Isotope Labeling in Mammals with 15N Spirulina. Eurisotop.

- Penta chemicals. (2024).

- Wikipedia. Hydrazine. Wikipedia.

- Gautam, B., et al. (2018). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science.

- LookChem. Production of Hydrazine. Chempedia.

- Yoshinaga, T., et al. (2018). Determination of 15N/14N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS). PMC - NIH.

- Sigma-Aldrich. (2025).

- Matyshak, V. A., et al. (2021). Mechanism of the Hydrazine Monohydrate Decomposition by Means of IR Spectroscopy In Situ.

- Aston University. (n.d.). The synthesis and properties of some hydrazines. Aston Research Explorer.

- Alfa Chemistry. 15N Labeled Compounds. Isotope Science / Alfa Chemistry.

- ChemBK. (2024).

- Reddit. (2018).

- ASM Journals. (2018). Determination of 15N/14N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Applied and Environmental Microbiology.

- ResearchGate. (2019). Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and...

- SpectraBase. Hydrazine - Optional[15N NMR] - Chemical Shifts. SpectraBase.

- SpectraBase. Hydrazine monohydrate - Optional[FTIR] - Spectrum. SpectraBase.

- DTIC. (n.d.). Safety and Handling of Hydrazine. DTIC.

- Powers, D. C., & Uyeda, C. (2017).

- Johnson, R. C., et al. (2015). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. PMC - PubMed Central.

- UC Santa Barbara Environmental Health & Safety. Standard Operating Procedure: Hydrazine. UC Santa Barbara.

- Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.

- Organic Syntheses Procedure.

- Lichter, R. L., & Roberts, J. D. (1971). Nitrogen-15 magnetic resonance spectroscopy. XV. Natural-abundance spectra. Chemical shifts of hydrazines. Journal of the American Chemical Society.

- PubChem. Hydrazine. PubChem.

- SpectraBase. Hydrazine. SpectraBase.

- National Center for Biotechnology Information. (2023).

- Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions.

- Wang, W., et al. (2012).

- ChemicalBook. Hydrazine hydrate(7803-57-8) IR Spectrum. ChemicalBook.

- Fischer-Tropsch Archive.

- Giguère, P. A., & Liu, I. D. (1952). On the Infrared Spectrum of Hydrazine. The Journal of Chemical Physics.

- Sigma-Aldrich.

- DTIC. (n.d.). THE HETEROGENEOUS DECOMPOSITION OF HYDRAZINE. PART 2. THE USE OF N15 AS A TRACER TO STUDY THE DECOMPOSITION OF HYDRAZINE ON THE. DTIC.

- CymitQuimica.

- Organic Syntheses Procedure. (n.d.). 4. Organic Syntheses.

- NileRed. (2016).

- InvivoChem.

- MDPI. (2023).

- Google Patents. (n.d.). CN1051993C - Proces for producing hydrazine hydrate by urea optimization method.

- Hsu, C. H., et al. (2008). Analysis of hydrazine in drinking water by isotope dilution gas chromatography/tandem mass spectrometry with derivatization and liquid-liquid extraction. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 3. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

- 4. Hydrazine - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. Identification of novel hydrazine metabolites by 15N-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. Production of Hydrazine - Chempedia - LookChem [lookchem.com]

- 9. Energy-Saving Design of Urea Method for Hydrazine Hydrate Process [mdpi.com]

- 10. fischer-tropsch.org [fischer-tropsch.org]

- 11. Study on Synthesis of <sup>15</sup>N- Hydrazine Hydrate [tws.xml-journal.net]

- 12. CN1051993C - Proces for producing hydrazine hydrate by urea optimization method - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Analysis of hydrazine in drinking water by isotope dilution gas chromatography/tandem mass spectrometry with derivatization and liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of 15N/14N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 肼-15N2 一水合物 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]

- 19. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

- 20. spectrabase.com [spectrabase.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Hydrazine | H2N-NH2 | CID 9321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. spectrabase.com [spectrabase.com]

- 25. Hydrazine hydrate(7803-57-8) IR Spectrum [chemicalbook.com]

- 26. Mechanism of the Hydrazine Monohydrate Decomposition by Means of IR Spectroscopy In Situ - Matyshak - Kinetics and Catalysis [rjsvd.com]

- 27. pubs.aip.org [pubs.aip.org]

- 28. ehs.ucsb.edu [ehs.ucsb.edu]

- 29. pentachemicals.eu [pentachemicals.eu]

- 30. apps.dtic.mil [apps.dtic.mil]

- 31. reddit.com [reddit.com]

- 32. sigmaaldrich.com [sigmaaldrich.com]

- 33. metsol.com [metsol.com]

physicochemical properties of Hydrazine-15N2 monohydrate

An In-Depth Technical Guide to the Physicochemical Properties of Hydrazine-15N2 Monohydrate

Foreword: Understanding the Isotopic Advantage

For the researcher, scientist, and drug development professional, precision is paramount. The substitution of common atoms with their stable isotopes provides a powerful, non-radioactive method for tracing metabolic pathways, elucidating reaction mechanisms, and quantifying analytes in complex matrices. Hydrazine-15N2 monohydrate, with both nitrogen atoms labeled, is a critical reagent in this field. Its utility as a building block in synthesis or as a tracer demands a comprehensive understanding of its fundamental properties. This guide moves beyond simple data presentation to provide a foundational understanding of its physicochemical nature, the rationale behind analytical methodologies, and the critical considerations for its safe handling.

Molecular Identity and Isotopic Characterization

Hydrazine-15N2 monohydrate is the hydrated form of hydrazine in which both nitrogen atoms are the stable heavy isotope, nitrogen-15. This isotopic enrichment is the core of its utility in advanced research applications.[1] The monohydrate form contains one molecule of water per molecule of hydrazine, which enhances its stability compared to the anhydrous form.[2]

A primary quality control step is the confirmation of its molecular weight and isotopic purity. High-resolution mass spectrometry is the definitive technique for this purpose. The expected mass shift of +2 atomic mass units (amu) compared to unlabeled hydrazine provides unambiguous confirmation of the dual 15N incorporation.

Table 1: Core Molecular and Isotopic Properties

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | Hydrazine-15N2 monohydrate | |

| Synonyms | 15N Labeled hydrazine monohydrate, Hydrazinium hydroxide-15N2 | [3] |

| CAS Number | 145571-73-9 | [4][5] |

| Molecular Formula | H₂¹⁵N¹⁵NH₂ · H₂O | |

| Molecular Weight | 52.05 g/mol | [5] |

| Isotopic Purity | ≥98 atom % ¹⁵N | |

Experimental Protocol: Identity Confirmation by Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of Hydrazine-15N2 monohydrate in an appropriate solvent (e.g., methanol or water).

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Infusion: Introduce the sample solution directly into the mass spectrometer via infusion to ensure a stable signal.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

-

Analysis:

-

Verify the presence of the primary ion at m/z corresponding to [C₂H₅¹⁵N₂O+H]⁺.

-

Compare this to the theoretical exact mass to confirm elemental composition.

-

Assess the isotopic distribution to confirm the ≥98% enrichment of ¹⁵N.

-

Physicochemical Properties: A Quantitative Overview

The physical properties of Hydrazine-15N2 monohydrate are critical for its practical application in experimental design, influencing everything from solvent selection to reaction temperature. These properties are largely consistent with its unlabeled analogue, but must be empirically verified for isotopically labeled batches.

Table 2: Key Physicochemical Data

| Property | Value | Comments | Source(s) |

|---|---|---|---|

| Appearance | Colorless liquid or crystal | - | [6] |

| Density | 1.073 g/mL at 25 °C | - | [6] |

| Melting Point | -51.7 °C | Lit. value | [4][6] |

| Boiling Point | 120.1 °C | Lit. value | [4][6] |

| Refractive Index | n20/D 1.428 | At 20 °C with sodium D-line | [4][6] |

| Flash Point | 73 °C (163.4 °F) | Closed cup method | [6] |

| Solubility | Soluble in water and alcohol | Insoluble in hydrocarbon solvents |[6] |

Analytical Workflows for Quality Assurance

As a Senior Application Scientist, I emphasize that the reliability of any research utilizing this compound hinges on its verified quality. Beyond identity, purity and water content are critical parameters. The following workflows represent a robust system for quality assurance.

Diagram: Integrated Analytical Workflow

Caption: Integrated workflow for the quality control of Hydrazine-15N2 monohydrate.

Water Content Determination: Modified Karl Fischer Titration

Causality: Standard Karl Fischer (KF) titration is unsuitable for hydrazine monohydrate due to a side reaction that consumes the iodine reagent, leading to erroneously high water content readings. To suppress this side reaction, the working medium must be acidified.[7]

Experimental Protocol:

-

Reagent Preparation: To the titration vessel, add 30 mL of a specialized KF solvent medium such as Hydranal™-CompoSolver E.

-

Acidification: Add 7 g of Hydranal™-Salicylic acid to the solvent and stir to dissolve. This acidification is the critical step to prevent the interfering side reaction.[7]

-

Vessel Titration: Titrate the acidified solvent to dryness (a stable, low-drift endpoint) using a one-component KF reagent like Hydranal™-Composite 5. This removes any ambient moisture.

-

Sample Analysis: Accurately add a pre-weighed sample (approximately 80 mg) of Hydrazine-15N2 monohydrate into the conditioned vessel.

-

Final Titration: Titrate the sample to the endpoint. The instrument will calculate the water content based on the titrant consumed and the sample weight.

-

Validation: The result should be compared against the theoretical water content for a perfect monohydrate (approx. 35.96%).

Purity Assay: HPLC with UV Detection

Causality: Hydrazine itself lacks a strong chromophore, making direct UV detection difficult and non-specific. Derivatization with an aromatic aldehyde, such as p-dimethylaminobenzaldehyde or benzaldehyde, creates a stable hydrazone derivative with a high molar absorptivity, enabling sensitive and specific quantification by reverse-phase HPLC.[8][9]

Experimental Protocol:

-

Standard Preparation: Prepare a series of calibration standards of known concentrations from a reference standard.

-

Sample Preparation: Accurately weigh and dissolve the Hydrazine-15N2 monohydrate sample in a suitable diluent (e.g., 0.1 M HCl).

-

Derivatization:

-

HPLC Analysis:

-

Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of the sample from this curve and calculate the purity against the theoretical concentration.

Diagram: HPLC Derivatization and Analysis Workflow

Caption: Workflow for purity analysis via derivatization followed by HPLC-UV.

Spectroscopic Profile: The ¹⁵N-NMR Signature

While Proton NMR provides information on the molecular structure, ¹⁵N-NMR spectroscopy is uniquely powerful for analyzing this isotopically labeled compound. It directly probes the labeled nitrogen atoms, offering definitive proof of enrichment and providing insights into the chemical environment. In metabolic studies, ¹⁵N-NMR of urine from rats dosed with [¹⁵N₂]hydrazine has successfully identified unchanged hydrazine, its metabolites like acetylhydrazine, and even products of N-N bond cleavage, demonstrating the technique's utility.[10] The unchanged [¹⁵N₂]hydrazine appears as a singlet at approximately 32 ppm in these studies.[10]

Safety, Handling, and Storage: A Mandate for Caution

Hydrazine and its hydrates are classified as Particularly Hazardous Substances (PHS) and demand stringent safety protocols.[2]

Trustworthiness through Self-Validation: Every handling procedure must be conducted within a self-validating system of engineering controls, personal protective equipment, and established protocols. Assume all containers may retain hazardous residues.[11]

-

Engineering Controls: All work must be performed in a certified chemical fume hood to prevent inhalation, which can be fatal.[2][12] The storage area should be a cool, dry, dark, and well-ventilated space, preferably a dedicated toxics or flammables cabinet.[13][14]

-

Personal Protective Equipment (PPE):

-

Body: A flame-resistant lab coat is required.[2]

-

Hands: Double-gloving with nitrile or neoprene gloves is recommended.[2][12]

-

Eyes: ANSI Z87.1-compliant chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash hazard.[2]

-

-

Storage and Handling:

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with air and moisture.[11][12]

-

Keep containers tightly sealed and stored away from incompatible materials such as acids, oxidizing agents, and metal oxides.[15]

-

Use bonding and grounding for transfers to avoid static discharge, which can be an ignition source.[2]

-

-

Toxicity and Hazards: Hydrazine is acutely toxic via inhalation, ingestion, and dermal contact.[2][6] It is a corrosive substance that can cause severe skin and eye burns.[16][17] Furthermore, it is a suspected human carcinogen and may cause reproductive and fetal effects.[11][17]

Conclusion

Hydrazine-15N2 monohydrate is a specialized reagent whose value is intrinsically linked to its precise isotopic and chemical purity. The physicochemical properties outlined in this guide provide the necessary data for its effective use in research and development. However, data is insufficient without process. The analytical workflows detailed herein provide a robust framework for quality assurance, ensuring that the results derived from its use are both accurate and reproducible. Above all, the hazardous nature of this compound necessitates an unwavering commitment to safety, combining rigorous engineering controls with meticulous handling protocols.

References

-

ChemBK. (2024). HYDRAZINE-15N2 MONOHYDRATE - Physico-chemical Properties. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. Chapter 6: Analytical Methods. Available at: [Link]

-

Organic Syntheses. (n.d.). Hydrazine hydrate. Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine Monohydrate 99%. Available at: [Link]

-

OSHA. (n.d.). HYDRAZINE Method no.: T-20-FV-01-8009-M. Available at: [Link]

-

NIOSH. (1994). HYDRAZINE: METHOD 3503. NIOSH Manual of Analytical Methods. Available at: [Link]

-

Wang, W., et al. (2012). Study on Synthesis of 15N- Hydrazine Hydrate. Journal of Isotopes, 25(4), 204-209. Available at: [Link]

-

Chemdad. (n.d.). HYDRAZINE-15N2 MONOHYDRATE. Available at: [Link]

-

Penneman, R. A., & Audrieth, L. F. (1949). Quantitative Determination of Hydrazine. Analytical Chemistry, 21(9), 1058-1061. Available at: [Link]

-

University of California, Santa Barbara EH&S. (n.d.). Standard Operating Procedure: Hydrazine. Available at: [Link]

-

The Brückner Research Group, University of Connecticut. (n.d.). Standard Operating Procedure for the Safe Use of Hydrazines. Available at: [Link]

-

University of Washington. (n.d.). Hydrazine - Risk Management and Safety. Available at: [Link]

-

PubChem. (n.d.). (

ngcontent-ng-c1597341111="" class="ng-star-inserted">15N_2)Hydrazine--water (1/1). Available at: [Link] -

INCHEM. (1991). Hydrazine (HSG 56, 1991). Available at: [Link]

-

Reddit. (2020). Advice on storing/handling hydrazine. Available at: [Link]

-

Preece, N. E., et al. (1991). Identification of novel hydrazine metabolites by 15N-NMR. Chemical research in toxicology, 4(6), 699–705. Available at: [Link]

Sources

- 1. CAS 145571-73-9: hydrazine-15N2 monohydrate | CymitQuimica [cymitquimica.com]

- 2. ehs.ucsb.edu [ehs.ucsb.edu]

- 3. HYDRAZINE-15N2 MONOHYDRATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 145571-73-9 CAS MSDS (HYDRAZINE-15N2 MONOHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. (~15~N_2_)Hydrazine--water (1/1) | H6N2O | CID 16213581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. fishersci.de [fishersci.de]

- 8. osha.gov [osha.gov]

- 9. cdc.gov [cdc.gov]

- 10. Identification of novel hydrazine metabolites by 15N-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 13. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 14. reddit.com [reddit.com]

- 15. Hydrazine (HSG 56, 1991) [inchem.org]

- 16. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 17. fishersci.ie [fishersci.ie]

Navigating the Nitrogen Landscape: An In-depth Technical Guide to ¹⁵N NMR Spectroscopy of Hydrazine-¹⁵N₂ Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource for understanding and utilizing ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of Hydrazine-¹⁵N₂ monohydrate. As a powerful analytical tool, ¹⁵N NMR provides unparalleled insight into the electronic structure, bonding, and dynamics of nitrogen-containing compounds. This document, crafted from the perspective of a Senior Application Scientist, moves beyond a simple recitation of data to provide a foundational understanding of the principles and practicalities of applying this technique to a unique and reactive molecule.

The Significance of ¹⁵N Isotopologue-Specific NMR

Hydrazine (N₂H₄) presents a seemingly simple molecular structure, yet its reactivity and handling challenges necessitate precise analytical characterization. The use of the doubly labeled isotopologue, Hydrazine-¹⁵N₂, offers a significant advantage in NMR spectroscopy. The ¹⁵N nucleus possesses a spin of I = 1/2, which, unlike the quadrupolar ¹⁴N nucleus (I = 1), gives rise to sharp, well-resolved NMR signals. This intrinsic property allows for the accurate determination of chemical shifts and, crucially, the direct measurement of through-bond scalar couplings (J-couplings) between the two nitrogen atoms, providing direct evidence of the N-N bond.

Core Spectroscopic Parameters of Hydrazine-¹⁵N₂ Monohydrate

A thorough understanding of the key ¹⁵N NMR parameters is essential for the interpretation of spectral data. These parameters are highly sensitive to the chemical environment, including solvent, concentration, temperature, and pH.

Chemical Shift (δ)

The ¹⁵N chemical shift is a sensitive probe of the electronic environment surrounding the nitrogen nucleus. For hydrazine, the lone pair of electrons on each nitrogen atom significantly influences its shielding.

A study involving the in vivo metabolism of [¹⁵N₂]hydrazine in rats reported the unchanged hydrazine molecule as a singlet at 32 ppm in the ¹⁵N NMR spectrum of urine samples[1]. While this provides a valuable reference point, it is important to note that the complex matrix of urine can influence the chemical shift. For precise measurements in a laboratory setting, a well-defined solvent system is crucial.

Table 1: Reported ¹⁵N Chemical Shift of Hydrazine

| Compound | Chemical Shift (δ) | Solvent/Matrix | Reference |

| [¹⁵N₂]Hydrazine | 32 ppm (singlet) | Rat Urine | [1] |

The chemical shift of hydrazine is expected to be influenced by protonation. In acidic media, the formation of the hydrazinium ion (N₂H₅⁺) would lead to a significant downfield shift (to a higher ppm value) due to the deshielding effect of the positive charge.

Spin-Spin Coupling Constants (J)

The analysis of J-couplings in Hydrazine-¹⁵N₂ provides unambiguous structural information.

-

¹J(¹⁵N, ¹H) Coupling: The one-bond coupling between nitrogen and its directly attached protons provides information about the N-H bond. In a proton-coupled ¹⁵N NMR spectrum, the signal for Hydrazine-¹⁵N₂ would be split by the attached protons. Conversely, in a ¹H NMR spectrum of Hydrazine-¹⁵N₂, the proton signal would appear as a doublet due to coupling with ¹⁵N. This coupling is invaluable for spectral assignment. A review on ¹⁵N labeling discusses the utility of ¹H-¹⁵N coupling constants in structural analysis[3][4].

Relaxation Times (T₁ and T₂)

The longitudinal (T₁) and transverse (T₂) relaxation times of the ¹⁵N nucleus are influenced by the molecular size, shape, and dynamics in solution.

-

T₁ (Spin-Lattice Relaxation): This parameter describes the rate at which the nuclear spins return to their thermal equilibrium state.

-

T₂ (Spin-Spin Relaxation): This parameter relates to the decay of the transverse magnetization and influences the linewidth of the NMR signal.

Experimental Protocol for Acquiring ¹⁵N NMR Spectra of Hydrazine-¹⁵N₂ Monohydrate

The hygroscopic and air-sensitive nature of hydrazine monohydrate necessitates careful sample preparation and handling. The following protocol provides a robust framework for obtaining high-quality ¹⁵N NMR spectra.

Materials and Equipment

-

Hydrazine-¹⁵N₂ monohydrate (commercially available from suppliers such as Sigma-Aldrich)

-

Deuterated NMR solvent (e.g., D₂O, DMSO-d₆, CD₃OD), degassed and stored over molecular sieves.

-

High-resolution NMR spectrometer equipped with a broadband probe tunable to the ¹⁵N frequency.

-

NMR tubes with a sealable cap (e.g., J. Young valve tubes) to maintain an inert atmosphere.

-

Glovebox or Schlenk line for sample preparation under an inert atmosphere (e.g., nitrogen or argon).

Step-by-Step Sample Preparation

Caption: Figure 1. Experimental Workflow for ¹⁵N NMR of Hydrazine-¹⁵N₂ Monohydrate.

-

Establish an Inert Atmosphere: Perform all sample manipulations within a glovebox or on a Schlenk line under a positive pressure of dry nitrogen or argon gas.

-

Prepare the Solvent: Use a deuterated solvent that has been thoroughly degassed (e.g., by several freeze-pump-thaw cycles) and dried over activated molecular sieves.

-

Sample Weighing and Dissolution: Accurately weigh a desired amount of Hydrazine-¹⁵N₂ monohydrate in a small vial. Add the appropriate volume of the prepared deuterated solvent to achieve the target concentration (e.g., 10-50 mg/mL).

-

Transfer to NMR Tube: Carefully transfer the solution to a J. Young NMR tube using a gas-tight syringe.

-

Seal the Tube: Securely seal the J. Young valve to ensure the sample remains under an inert atmosphere.

NMR Spectrometer Setup and Data Acquisition

-

Tuning and Matching: Tune and match the NMR probe to the ¹⁵N frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Experiment Selection: For a standard ¹⁵N spectrum with proton decoupling, a pulse program such as zgig on Bruker spectrometers can be used. This employs inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can be negative for ¹⁵N and lead to signal nulling.

-

Acquisition Parameters:

-

Spectral Width (SW): A spectral width of at least 400 ppm is recommended to cover the potential chemical shift range of hydrazine and its potential degradation or reaction products.

-

Transmitter Frequency Offset (O1p): Center the transmitter frequency close to the expected chemical shift of hydrazine (~30-40 ppm).

-

Relaxation Delay (D1): A relaxation delay of at least 5 times the estimated T₁ of the ¹⁵N nucleus should be used for quantitative measurements. A starting value of 10-20 seconds is advisable.

-

Number of Scans (NS): Due to the low gyromagnetic ratio of ¹⁵N, a significant number of scans will be required to achieve an adequate signal-to-noise ratio, even with an isotopically enriched sample. The exact number will depend on the sample concentration.

-

-

Data Processing: After acquisition, the Free Induction Decay (FID) should be processed with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz), followed by Fourier transformation, phasing, and baseline correction.

Advanced ¹⁵N NMR Experiments

Beyond a simple one-dimensional spectrum, several advanced NMR experiments can provide deeper insights into the structure and properties of Hydrazine-¹⁵N₂ monohydrate.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates the chemical shifts of protons directly bonded to ¹⁵N nuclei. It is a highly sensitive method for confirming N-H connectivities and can be used to accurately measure ¹⁵N chemical shifts indirectly through the more sensitive ¹H nucleus.

-

¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and ¹⁵N nuclei over two or three bonds, which can be useful for structural elucidation in more complex hydrazine derivatives.

-

Relaxation Measurements: Dedicated pulse sequences can be employed to measure the T₁ and T₂ relaxation times of the ¹⁵N nuclei, providing information on the molecular dynamics.

Causality in Experimental Design and Data Interpretation

The choice of experimental parameters is dictated by the intrinsic properties of the ¹⁵N nucleus and the specific information sought.

-

Inverse-Gated Decoupling: The use of inverse-gated proton decoupling is critical to mitigate the negative NOE that can arise between ¹H and ¹⁵N. This ensures that the observed signal intensity is not artificially suppressed or inverted.

-

Long Relaxation Delays: The typically long T₁ relaxation times of ¹⁵N nuclei necessitate long relaxation delays (D1) between scans to allow for full recovery of the magnetization. Failure to do so will result in signal saturation and non-quantitative spectra.

-

Choice of Solvent: The choice of solvent can influence the chemical shift through hydrogen bonding and polarity effects. It is also critical for ensuring the stability of the hydrazine sample.

Conclusion and Future Outlook

¹⁵N NMR spectroscopy is an indispensable tool for the detailed characterization of Hydrazine-¹⁵N₂ monohydrate. The chemical shift, coupling constants, and relaxation times provide a wealth of information about its electronic structure, bonding, and dynamics. While a definitive set of all NMR parameters for this compound in standard solvents is not yet fully compiled in the public domain, this guide provides a robust framework for its acquisition and interpretation.

Future work should focus on the systematic experimental determination of the ¹J(¹⁵N, ¹⁵N) and ¹J(¹⁵N, ¹H) coupling constants, as well as the T₁ and T₂ relaxation times in a range of standard NMR solvents. Such data would be invaluable to the scientific community and would further solidify the role of ¹⁵N NMR in the analysis of this important nitrogen-containing molecule.

References

-

Sanins, S. M., et al. (1991). Identification of novel hydrazine metabolites by 15N-NMR. Biochemical Pharmacology, 41(9), 1319-1324. [Link]

-

Del Bene, J. E., & Elguero, J. (2006). Systematic ab initio study of 15N-15N and 15N-1H spin-spin coupling constants across N-H+-N hydrogen bonds: predicting N-N and N-H coupling constants and relating them to hydrogen bond type. The Journal of Physical Chemistry A, 110(23), 7496-7502. [Link]

-

Lichter, R. L., & Roberts, J. D. (1971). Nitrogen-15 magnetic resonance spectroscopy. XV. Natural-abundance spectra. Chemical shifts of hydrazines. Journal of the American Chemical Society, 93(20), 5218-5224. [Link]

-

Wang, W., et al. (2012). Study on Synthesis of 15 N- Hydrazine Hydrate. Journal of Isotopes, 25(4), 204-209. [Link]

-

Binsch, G., Lambert, J. B., Roberts, B. W., & Roberts, J. D. (1964). Nitrogen-15 Magnetic Resonance Spectroscopy. II. Coupling Constants. Journal of the American Chemical Society, 86(24), 5564-5570. [Link]

-

Kowalski, P., & Rudzinski, J. (2018). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 8(59), 33887-33917. [Link]

-

New York Structural Biology Center. (n.d.). 15N T1/T2/NOE HSQC/TROSY Relaxation Experiments. CoMD/NMR. Retrieved from [Link]

-

Del Bene, J. E., & Elguero, J. (2006). Systematic Ab Initio Study of 15N−15N and 15N−1H Spin−Spin Coupling Constants Across N−H+−N Hydrogen Bonds: Predicting N−N and N−H Coupling Constants and Relating Them to Hydrogen Bond Type. The Journal of Physical Chemistry A, 110(23), 7496–7502. [Link]

-

NESG Wiki. (2009). Measuring 15N T1 and T2 relaxation times (Varian). Retrieved from [Link]

-

Case Western Reserve University. (n.d.). Measurement of 15N T2 relaxation time. Retrieved from [Link]

-

NESG Wiki. (2009). Measuring 15N T1 and T2 relaxation times (Bruker). Retrieved from [Link]

-

Kowalski, P., & Rudzinski, J. (2018). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 8(59), 33887-33917. [Link]

Sources

- 1. Identification of novel hydrazine metabolites by 15N-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Systematic ab initio study of 15N-15N and 15N-1H spin-spin coupling constants across N-H+-N hydrogen bonds: predicting N-N and N-H coupling constants and relating them to hydrogen bond type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. 15N Relaxation Measurements [chem.rutgers.edu]

- 6. Measuring 15N T1 and T2 relaxation times (Varian) - NESG Wiki [nesgwiki.chem.buffalo.edu]

- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 8. Measuring 15N T1 and T2 relaxation times (Bruker) - NESG Wiki [nesgwiki.chem.buffalo.edu]

commercial availability and purity of Hydrazine-15N2 monohydrate

An In-Depth Technical Guide to the Commercial Availability and Purity of Hydrazine-15N₂ Monohydrate

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Hydrazine-15N₂ monohydrate, a critical isotopically labeled reagent. The document delves into its commercial availability, purity standards, and the analytical methodologies required for its characterization. Furthermore, it offers expert insights into safe handling protocols and highlights its strategic applications in modern drug discovery and development, particularly in mass spectrometry-based quantification and peptide synthesis.

Introduction: The Significance of 15N Isotopic Labeling

In the landscape of pharmaceutical research, the ability to unambiguously track and quantify molecules within complex biological systems is paramount. Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, provides a powerful tool for this purpose. Nitrogen-15 (¹⁵N) is a stable, non-radioactive "heavy" isotope of nitrogen that contains an additional neutron compared to the naturally abundant ¹⁴N (~99.6% abundance).[1] This mass difference, while not altering the fundamental chemical properties of the molecule, allows for its clear differentiation using mass-sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

Hydrazine-15N₂ monohydrate (H₂¹⁵N¹⁵NH₂ · H₂O) is a key synthon in which both nitrogen atoms are the heavy isotope. Its utility stems from several key properties:

-

High-Fidelity Tracer: The +2 mass shift makes it an excellent internal standard for quantitative mass spectrometry, enabling precise measurement of its unlabeled counterpart in complex matrices.[3]

-

NMR Active Nucleus: Unlike ¹⁴N, the ¹⁵N nucleus has a nuclear spin of 1/2, which results in sharp, well-resolved NMR signals, crucial for detailed structural elucidation of nitrogen-containing compounds.[2]

-

Versatile Chemical Handle: The hydrazine moiety is a potent nucleophile and a precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which form the core of many pharmaceutical agents.

This guide serves to equip the researcher with the foundational knowledge required to effectively source, verify, and utilize this important reagent.

Commercial Availability and Sourcing

Hydrazine-15N₂ monohydrate is available from several specialized chemical suppliers that focus on stable isotope-labeled compounds. The product is typically offered as a liquid, with availability ranging from milligram to gram quantities to support needs from initial research to larger-scale studies.

When sourcing this reagent, it is critical to consider not only the list price but also the lead time, available pack sizes, and the comprehensiveness of the accompanying documentation, such as the Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

Table 1: Prominent Commercial Suppliers of Hydrazine-15N₂ Monohydrate

| Supplier | Typical Isotopic Purity | Common Pack Sizes | CAS Number | Notes |

| Sigma-Aldrich (Merck) | ≥98 atom % ¹⁵N[4][5] | 100 mg, Bulk inquiry available[4][5] | 145571-73-9[4] | Extensive documentation available online, including multiple CoA examples by lot number. |

| Cambridge Isotope Laboratories, Inc. (CIL) | ≥98%[6] | 1 g[7] | 88491-70-7 (Sulfate form)[6] | A leading supplier of stable isotopes; often provides high-purity materials for demanding applications. Note that the readily cited product is the sulfate salt. |

| InvivoChem | ≥98%[8] | 500 mg, 1 g[8] | 145571-73-9[8] | Markets products for preclinical research, often with biological activity data. |

| Thermo Scientific Chemicals | Data not specified | Data not specified | 145571-73-9 | Product listed within their extensive chemical portfolio. |

Note: The listed purity and pack sizes are typical and may vary. Researchers should always consult the specific product page and CoA for the most accurate information.

Purity, Specifications, and Potential Impurities

The utility of an isotopically labeled compound is directly tied to its purity. For Hydrazine-15N₂ monohydrate, two critical purity aspects must be considered: isotopic purity and chemical purity.

Isotopic Purity: This refers to the percentage of the compound in which the nitrogen atoms are ¹⁵N. For most research applications, an isotopic purity of ≥98 atom % ¹⁵N is the industry standard and is sufficient to prevent significant isotopic interference in mass spectrometry.[4][5][8]

Chemical Purity: This measures the percentage of the material that is the desired compound, irrespective of its isotopic composition. High chemical purity (typically ≥97% ) is essential to avoid the introduction of interfering side-products in a synthesis or contaminants in an analytical run.

Understanding the Impurity Profile

Knowledge of the synthesis route provides insight into potential impurities. One documented method for synthesizing ¹⁵N-labeled hydrazine hydrate involves the reaction of ¹⁵N-labeled urea with sodium hypochlorite.[9] Based on this and general hydrazine chemistry, potential impurities could include:

-

Unreacted starting materials (e.g., ¹⁵N-urea).

-

Ammonia (¹⁵NH₃), a common decomposition product.

-

Sodium chloride and other inorganic salts from the synthesis and workup.

-

Oxidized species.

A thorough review of the supplier's CoA is the most reliable way to assess the purity of a specific lot.

Table 2: Typical Specifications for Hydrazine-15N₂ Monohydrate

| Parameter | Typical Specification | Significance |

| Isotopic Purity | ≥98 atom % ¹⁵N | Ensures a distinct mass shift and minimizes interference from unlabeled or partially labeled species. |

| Chemical Purity | ≥97% | Minimizes the presence of chemically distinct impurities that could affect reactions or analytical results. |

| Form | Liquid[5] | Determines appropriate handling and dissolution procedures. |

| Molecular Formula | H₂¹⁵N¹⁵NH₂ · H₂O[4] | Confirms the chemical identity and hydration state. |

| Molecular Weight | ~52.05 g/mol [4] | Based on 100% ¹⁵N enrichment. Used for accurate solution preparation. |

Analytical Characterization and Quality Control

Verifying the identity and purity of Hydrazine-15N₂ monohydrate upon receipt is a critical step. The two primary techniques for this are Mass Spectrometry and NMR Spectroscopy.

Mass Spectrometry (MS) for Isotopic and Chemical Purity

MS is the definitive tool for confirming isotopic enrichment and assessing chemical purity. An isotope dilution method using GC-MS or LC-MS/MS is often employed for the precise quantification of hydrazine.[3][10][11]

Workflow for MS Analysis:

-

Derivatization: Hydrazine is highly polar and reactive. To improve chromatographic performance and ionization efficiency, it is often derivatized. A common approach is to react it with an aldehyde, such as p-anisaldehyde or acetone, to form a stable azine derivative.[10][11]

-

Chromatographic Separation: The derivatized sample is separated using either Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Mass Analysis: The mass spectrometer analyzes the eluting derivative. The mass of the molecular ion for the derivatized Hydrazine-15N₂ will be two mass units higher (M+2) than the derivatized unlabeled hydrazine (M).

-

Purity Calculation: The isotopic purity is determined by comparing the peak areas of the labeled (M+2) and unlabeled (M) ions, after correcting for the natural isotopic abundance of other elements in the molecule.

Caption: Workflow for Isotopic Purity Verification by LC-MS/MS.

NMR Spectroscopy for Structural Confirmation

¹⁵N NMR spectroscopy provides direct, non-destructive confirmation of the isotopic labeling at the nitrogen positions. While ¹H NMR can confirm the overall structure, ¹⁵N NMR is uniquely suited for isotopic analysis. High-precision ¹⁵N NMR methods can determine the position-specific isotope content with a high degree of accuracy.[12] The presence of a strong signal in the ¹⁵N spectrum, coupled with the absence of a significant signal in a sample of unlabeled hydrazine under identical conditions, confirms the high level of isotopic enrichment.

Safe Handling and Storage Protocols

Hydrazine and its hydrates are classified as hazardous materials and must be handled with extreme care. They are toxic, corrosive, and suspected carcinogens.[13] Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE):

-

Eye Protection: ANSI Z87.1-compliant safety goggles and a face shield are required, especially when a splash hazard exists.

-

Hand Protection: Nitrile or chloroprene gloves should be worn. Immediately change gloves if they become contaminated.

-

Body Protection: A flame-resistant lab coat and, for larger quantities, a chemical apron should be used.

Engineering Controls:

-

All work with Hydrazine-15N₂ monohydrate must be performed inside a certified chemical fume hood to prevent inhalation of vapors.

Handling Procedures:

-

Work in a well-ventilated area and avoid the generation of aerosols.

-

Keep the compound away from heat, sparks, and open flames. Take precautionary measures against static discharge.[4]

-

Avoid contact with oxidizing agents, as reactions can be vigorous.

-

Ensure all containers are clearly labeled with appropriate hazard warnings.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

The storage area should be designated for particularly hazardous substances and locked or otherwise secured to limit access to authorized personnel.

Spill and Exposure Procedures:

-

In case of a spill, evacuate the area and notify safety personnel. Do not attempt to clean up a significant spill without proper training and equipment.

-

For skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

For inhalation, move to fresh air immediately and seek medical attention.

Applications in Research and Drug Development

The primary applications of Hydrazine-15N₂ monohydrate in the pharmaceutical sector are as an internal standard for pharmacokinetic analysis and as a building block in the synthesis of labeled drug candidates or peptide therapeutics.

Isotope Dilution Mass Spectrometry (IDMS)

In drug development, accurately quantifying a drug candidate or its metabolites in biological fluids (e.g., plasma, urine) is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. IDMS is the gold standard for this type of bioanalysis. In this context, Hydrazine-15N₂ monohydrate can be used to synthesize a ¹⁵N-labeled version of a drug candidate that contains a hydrazine or related nitrogen-based functional group. This labeled version serves as the ideal internal standard, as it co-elutes with the unlabeled drug and corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[3]

Synthesis of Labeled Peptides and Heterocycles

Peptide-based drugs are a growing class of therapeutics. Hydrazine is used to synthesize peptide hydrazides, which are versatile intermediates for creating larger proteins or for conjugating peptides to other molecules.[14][15] Using Hydrazine-15N₂ monohydrate allows for the creation of an isotopically labeled peptide. This is invaluable for:

-

NMR Structural Studies: Labeled peptides can be studied by NMR to determine their solution-state structure and dynamics.

-

Metabolic Fate Studies: The ¹⁵N label allows researchers to track the breakdown of the peptide drug in vivo.

-

Reagent for Heterocycle Synthesis: It serves as a labeled nitrogen source for constructing heterocyclic scaffolds (e.g., pyrazoles, pyridazines), which are common in small molecule drugs.

Caption: Role of Hydrazine-15N₂ in Labeled Peptide Synthesis.

Conclusion

Hydrazine-15N₂ monohydrate is a high-value reagent whose proper use is predicated on a thorough understanding of its commercial landscape, purity attributes, and handling requirements. By sourcing from reputable suppliers, verifying isotopic and chemical purity through robust analytical methods like MS and NMR, and adhering to strict safety protocols, researchers can confidently leverage this compound. Its role as a precursor for ideal internal standards and as a building block for labeled peptides and heterocycles makes it an indispensable tool in the modern drug discovery and development pipeline, enabling more precise, accurate, and insightful research.

References

-

WANG Wei, DU Xiao-ning, LIU Zhan-feng, XU Jian-fei. Study on Synthesis of 15N- Hydrazine Hydrate. Journal of Isotopes, 2012, 25(4): 204-209.

-

Sigma-Aldrich. Hydrazine-15N2, 98 atom % 15N, 99% (CP).

-

Sigma-Aldrich. Hydrazine-15N2 monohydrate, 98 atom % 15N.

-

Sigma-Aldrich. Hydrazine sulfate-15N2, 98 atom % 15N.

-

Sigma-Aldrich. Product Page: Hydrazine-15N2 15N 98atom 145571-73-9.

-

InvivoChem. Hydrazine-15N2 hydrate.

-

Fisher Scientific. Cambridge Isotope Laboratories HYDRAZINE SULFATE (15N2, 98%+), 1 G.

-

Joubert, V., et al. (2019). Position-specific 15 N isotope analysis in organic molecules: A high-precision 15 N NMR method to determine the intramolecular 15 N isotope composition and fractionation at natural abundance. Magnetic Resonance in Chemistry, 57(12), 1136-1142.

-

Le, J., & Schantz, M. M. (2008). Analysis of hydrazine in drinking water by isotope dilution gas chromatography/tandem mass spectrometry with derivatization and liquid-liquid extraction. Analytical Chemistry, 80(14), 5449-5453.

-

Sigma-Aldrich. Hydrazine Product Listing.

-

LGC Standards. Certificate of Analysis: Hydrazine Sulfate-15N2.

-

Cambridge Isotope Laboratories, Inc. Hydrazine sulfate (¹⁵N₂, 98%).

-

Sigma-Aldrich. Hydrazine monohydrate, reagent grade, ≥97%.

-

Preece, S. W., et al. (1992). Determination of hydrazine in biofluids by capillary gas chromatography with nitrogen-sensitive or mass spectrometric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 573(2), 227-234.

-

Sigma-Aldrich. Isotopic Labeling for NMR Spectroscopy of Biological Solids.

-

Kumar, K. S., & Woolley, G. A. (2015). A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. Protein and Peptide Letters, 22(8), 709-714.

-

BenchChem. A Technical Guide to Isotopic Labeling with Nitrogen-15: Core Concepts and Applications.

-

Shestakov, A. S., et al. (2019). Experimental strategies for 13C–15N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance. Physical Chemistry Chemical Physics, 21(10), 5546-5555.

-

BenchChem. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis.

-

Davis, K. L., et al. (2014). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of analytical toxicology, 38(8), 518-523.

-

Toyoda, S., et al. (2019). Determination of 15N/14N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Analytical Chemistry, 91(15), 10100-10107.

-

Honegger, A., et al. (1983). Chemical modification of peptides by hydrazine. Biochemical Journal, 213(2), 353-359.

-

Wang, S. S., et al. (1976). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. The Journal of Organic Chemistry, 41(20), 3258-3261.

-

Lecoq, A., et al. (1992). Design and Synthesis of Hydrazinopeptides and Their Evaluation as Human Leukocyte Elastase Inhibitors. Journal of medicinal chemistry, 35(11), 1912-1918.

-

Iris-Biotech. Synthesis of Peptide Hydrazides: Hydrazone Resin vs. Hydrazine 2CT Resin.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 3. Determination of hydrazine in biofluids by capillary gas chromatography with nitrogen-sensitive or mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ヒドラジン-15N2 一水和物 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]

- 5. Hydrazine-15N2 15N 98atom 145571-73-9 [sigmaaldrich.com]

- 6. isotope.com [isotope.com]

- 7. Cambridge Isotope Laboratories HYDRAZINE SULFATE (15N2, 98%+), 1 G, 88491-70-7, | Fisher Scientific [fishersci.com]

- 8. Hydrazine-15N2 hydrate | Isotope-Labeled Compounds | 145571-73-9 | Invivochem [invivochem.com]

- 9. Study on Synthesis of <sup>15</sup>N- Hydrazine Hydrate [tws.xml-journal.net]

- 10. Analysis of hydrazine in drinking water by isotope dilution gas chromatography/tandem mass spectrometry with derivatization and liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Position-specific 15 N isotope analysis in organic molecules: A high-precision 15 N NMR method to determine the intramolecular 15 N isotope composition and fractionation at natural abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lgcstandards.com [lgcstandards.com]

- 14. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. kvinzo.com [kvinzo.com]

An In-Depth Technical Guide to the Safe Handling and Storage of Hydrazine-15N2 Monohydrate

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, technically-grounded guide to the safe handling, storage, and emergency management of Hydrazine-15N2 monohydrate. As a Senior Application Scientist, the protocols and explanations herein are synthesized from authoritative safety data, regulatory standards, and field-proven best practices. The core principle of this guide is not merely to list procedures, but to explain the causality behind them, creating a self-validating system of safety for all personnel.

Foreword: Understanding the Compound and Its Inherent Risks

Hydrazine-15N2 monohydrate (H₂¹⁵N¹⁵NH₂ · H₂O) is an isotopically labeled form of hydrazine monohydrate, a powerful reducing agent and a valuable synthetic intermediate in pharmaceutical development and other chemical research.[1][2] Its utility, however, is matched by its significant and multifaceted hazards. It is acutely toxic, corrosive, flammable, highly reactive, and classified as a probable human carcinogen.[3][4]

Both acute and chronic exposure must be rigorously avoided.[3] Adherence to the protocols detailed in this guide is not a matter of procedural compliance, but a critical necessity for safeguarding the health of laboratory personnel and ensuring the integrity of research operations. The information presented here pertains to hydrazine monohydrate in general, as the isotopic labeling does not significantly alter its chemical hazards.

Hazard Identification and Comprehensive Risk Assessment

A foundational understanding of the specific hazards associated with Hydrazine-15N2 monohydrate is essential for developing effective safety protocols.

Toxicological Profile: A Multi-System Threat

Hydrazine is a systemic poison, capable of causing severe damage through multiple exposure routes.[5][6]

-

Acute Toxicity: The compound is fatal if inhaled, and toxic if swallowed or in contact with skin.[4] Acute symptoms of exposure can include irritation of the eyes, nose, and throat, dizziness, headache, nausea, seizures, and coma.[3]

-

Corrosivity: As a highly corrosive chemical, direct contact can cause severe chemical burns to the skin and eyes, with a high risk of permanent eye damage.[7][8]

-

Systemic and Organ Effects: Upon absorption, hydrazine can damage the liver and kidneys.[7] It may also damage red blood cells, leading to anemia.[7] The central nervous system is a primary target, with exposure potentially causing tremors, seizures, and lethargy.[6][9] Delayed-onset pulmonary edema—a medical emergency where fluid accumulates in the lungs—can occur 24 to 48 hours after significant inhalation exposure.[7]

-

Carcinogenicity and Mutagenicity: Hydrazine is classified as a Group 2B "possible human carcinogen" by the International Agency for Research on Cancer (IARC) and is reasonably anticipated to be a human carcinogen by the Department of Health and Human Services (DHHS).[10] It should be handled as a carcinogen and mutagen with extreme caution.[7]

Physical and Chemical Hazards

The reactivity of hydrazine underlies its utility as well as its physical dangers.

-

Flammability and Reactivity: Hydrazine is a flammable liquid and a dangerous fire and explosion hazard.[7] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[7] It is sensitive to heat, light, air, and friction.[3]

-

Thermal Decomposition: Elevated temperatures can cause hydrazine to decompose, potentially leading to a thermal runaway reaction.[11] Decomposition can produce nitrogen, ammonia, and hydrogen gases, leading to dangerous pressure buildup in sealed containers.[12][13]

-

Incompatibility: Hydrazine is a strong reducing agent and reacts violently with oxidizing agents (peroxides, nitrates, chlorates), acids, and chemically active metals (sodium, potassium, zinc).[7][14] Contact with certain metals can liberate flammable hydrogen gas.[15]

Quantitative Data and Exposure Limits

All work must be conducted with the goal of keeping exposure well below established occupational limits.

| Property | Value |

| Chemical Formula | H₂¹⁵N¹⁵NH₂ · H₂O |

| Molecular Weight | 52.05 g/mol [16] |

| Appearance | Colorless, fuming, oily liquid with an ammonia-like odor[7][10] |

| Boiling Point | 120.1 °C (lit.)[16][17] |

| Melting Point | -51.7 °C (lit.)[16][17] |

| Density | ~1.032 g/mL at 25 °C[12] |

| Flash Point | 73 °C (163.4 °F) - closed cup[16] |

| Vapor Flammability Limits | 4.7% to 100% by volume in air[1] |

| Occupational Exposure Limit (OEL) | Agency | Value | Notes |

| Permissible Exposure Limit (PEL) | OSHA | 1 ppm (1.3 mg/m³)[7][12][18] | 8-hour Time-Weighted Average (TWA) |

| Recommended Exposure Limit (REL) | NIOSH | 0.03 ppm (0.04 mg/m³)[7][12][18] | 2-hour Ceiling |

| Threshold Limit Value (TLV) | ACGIH | 0.01 ppm (0.013 mg/m³)[7][12] | 8-hour TWA |

| Immediately Dangerous to Life or Health (IDLH) | NIOSH | 50 ppm[6][7] | Basis for emergency respirator selection |

*Note: The odor threshold for hydrazine is approximately 3.7 ppm, which is significantly higher than the recommended exposure limits.[7][12] Do not rely on odor to detect hazardous concentrations.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary directive is to minimize exposure through engineering controls. PPE serves as the final, critical barrier.

Primary Engineering Controls

-

Chemical Fume Hood: All handling, weighing, and transferring of hydrazine monohydrate is mandatory inside a properly functioning and certified chemical fume hood.[3][8][19] This is the most critical engineering control, designed to capture and exhaust the highly toxic and flammable vapors away from the user.[8]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive vapors.[20]

-

Safety Equipment: An eyewash station and a safety shower must be immediately accessible in any area where hydrazine is handled.[15][19]

Personal Protective Equipment (PPE)

A complete ensemble of PPE is required. Compromise is not an option.

-

Hand Protection: Wear double gloves. At a minimum, an inner pair of nitrile gloves and an outer pair of chemical-resistant gloves (e.g., neoprene or chloroprene) must be worn.[3][8] Consult glove manufacturer data for breakthrough times. Inspect gloves for any signs of degradation before and during use.

-

Eye and Face Protection: Due to its severe corrosivity, both chemical splash goggles and a full-face shield are required.[3][8][21] Goggles protect against splashes from the sides, while the face shield provides a barrier for the entire face.

-

Body Protection: A flame-resistant lab coat is mandatory.[3] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[15] Long pants and closed-toe shoes are required at all times.

-

Respiratory Protection: For routine operations within a fume hood, respiratory protection is not typically required. However, for emergencies such as a large spill, a NIOSH-approved full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) is essential.[15][21]

Standard Operating Protocol for Safe Handling

This step-by-step workflow is designed to create a reproducible and safe handling process.

Prerequisites:

-

All personnel must receive documented training on the hazards of hydrazine and this specific SOP.[8]

-

Read and understand the Safety Data Sheet (SDS) for the compound.

-

Establish a "Particularly Hazardous Substance" (PHS) designated area within the lab where hydrazine will be handled and stored.[3]

Experimental Workflow:

-

Area Preparation: Ensure the fume hood is clean and uncluttered. Verify its certification is current. Confirm the path to the eyewash and safety shower is unobstructed.

-

PPE Donning: Don all required PPE (lab coat, inner gloves, outer gloves, goggles, face shield) before entering the designated area.

-

Transport: Use a secondary, chemically-resistant container (e.g., a rubber bucket) to transport the primary hydrazine container from storage to the fume hood.

-

Manipulation: Perform all operations (opening, weighing, transferring, mixing) at least 6 inches inside the fume hood sash. Use non-sparking tools and ground equipment to prevent static discharge.[3][22]

-

Secure and Store: After use, securely close the primary container. Wipe it down with a damp cloth (water) to decontaminate the exterior before returning it to its designated storage location in secondary containment.

-

Decontamination: Decontaminate all non-disposable equipment and the work surface within the fume hood.

-

Waste Management: All contaminated disposable items (gloves, weighing paper, pipette tips) must be placed in a designated, sealed hazardous waste container.[3]

-

PPE Doffing: Remove PPE in a manner that avoids self-contamination. Remove the face shield and goggles, then the outer gloves, then the lab coat, and finally the inner gloves.

-

Hygiene: Wash hands and forearms thoroughly with soap and water immediately after the procedure is complete.[8][19]

Caption: Experimental workflow for handling Hydrazine-15N2 monohydrate.

Critical Storage and Segregation Procedures

Improper storage is a common cause of laboratory incidents. Hydrazine's reactivity and instability demand strict adherence to the following requirements.

Core Storage Requirements:

-

Location: Store in a cool, dry, dark, and well-ventilated area designated for corrosives and flammables.[20] Do not store in direct sunlight.[20] Refrigerated storage (below 4°C/39°F) may be recommended for long-term stability; consult the supplier's documentation.[19]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[14][19] Hydrazine readily absorbs carbon dioxide and oxygen from the air, which can degrade the material and create unsafe conditions.[23]

-

Container: Keep the container tightly sealed at all times.[20] Ensure the container is compatible and in good condition. Opened containers must be carefully resealed.[20]

-

Containment: All hydrazine containers must be stored within clearly labeled, chemically-resistant secondary containment (e.g., a tray or tub) capable of holding 110% of the volume of the largest container.[3]

Segregation from Incompatibles: This is a non-negotiable safety requirement. Store hydrazine separately and away from:

-

Oxidizing agents (e.g., nitrates, perchlorates, peroxides)

-

Acids (reacts exothermically)

-

Finely powdered metals

-

Halogens

-

Organic materials[14]

Caption: Logical decision tree for compliant hydrazine storage.

Emergency Response Protocols

Rapid and correct response during an emergency is critical to mitigating harm.

Spill Response

-

Minor Spill (inside a fume hood):

-

Alert personnel in the immediate area.

-

Wearing full PPE, absorb the spill with a non-combustible, inert material such as dry sand, vermiculite, or diatomaceous earth.[7][19]

-

DO NOT USE combustible absorbents like paper towels or sawdust, as this may create a fire/explosion hazard.[7][19]

-

Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.

-

Decontaminate the area with water.

-

-

Major Spill (any spill outside a fume hood):

-

DO NOT ATTEMPT TO CLEAN UP THE SPILL. [3]

-

Evacuate the laboratory immediately, alerting all others to leave.[3][8]

-

If safe to do so, close the laboratory door.

-

From a safe location, call your institution's emergency response number (e.g., 911) and Environmental Health & Safety department.[3][8]

-